3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of innovative reagents . The reaction conditions often involve the use of trifluoromethoxylation reagents under controlled temperature and pressure to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)phenylboronic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
4-(Trifluoromethoxy)phenylboronic acid: Another related compound with similar properties and applications.
Uniqueness
3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7F3O5 |
---|---|
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7F3O5/c11-10(12,13)18-8-4-5(1-2-6(8)14)3-7(15)9(16)17/h1-2,4,14H,3H2,(H,16,17) |
InChI Key |
ROCFGYGJSOMIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)OC(F)(F)F)O |
Origin of Product |
United States |
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